molecular formula C7H8ClF2N B2459908 3,4-Difluoro-2-methylaniline;hydrochloride CAS No. 2551117-34-9

3,4-Difluoro-2-methylaniline;hydrochloride

Cat. No.: B2459908
CAS No.: 2551117-34-9
M. Wt: 179.59
InChI Key: IQJDSYLRPAQUQT-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methylaniline;hydrochloride is an organic compound with the molecular formula C7H8ClF2N. It is a derivative of aniline, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by a methyl group. The compound is often used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2-methylaniline;hydrochloride typically involves the introduction of fluorine atoms into the aniline structure. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using reagents such as N-fluorobenzenesulfonimide (NFSI) under acidic conditions. The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-methylaniline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

3,4-Difluoro-2-methylaniline;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding due to its unique electronic properties.

    Medicine: Investigated for potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-methylaniline;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms alters the electronic properties of the molecule, enhancing its binding affinity to specific targets. This can lead to inhibition or activation of enzymatic activity, depending on the nature of the target and the specific interactions involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoroaniline
  • 3,5-Difluoroaniline
  • 2,6-Difluoroaniline

Uniqueness

3,4-Difluoro-2-methylaniline;hydrochloride is unique due to the specific positioning of the fluorine atoms and the methyl group on the benzene ring. This unique structure imparts distinct electronic properties, making it particularly useful in applications requiring specific reactivity and binding characteristics .

Properties

IUPAC Name

3,4-difluoro-2-methylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N.ClH/c1-4-6(10)3-2-5(8)7(4)9;/h2-3H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJDSYLRPAQUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2551117-34-9
Record name 3,4-difluoro-2-methylaniline hydrochloride
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